Notum IC₅₀: 2-Chloro vs. Unsubstituted Phenyl – A 2.5-Fold Gain from Ortho-Chlorine Substitution
In a head-to-head comparison within the same Notum biochemical assay (OPTS substrate, fluorescence readout, 10-point CRC up to 100 μM, n = 5–10), the 2-chlorophenyl analog (compound 10) exhibits an IC₅₀ of 19 ± 14 μM, representing a ~2.5-fold improvement in inhibitory activity over the unsubstituted 1-phenylpyrrolidine-3-carboxylic acid (compound 8), which has an IC₅₀ of 48 ± 31 μM [1]. The authors explicitly note that the three pyrrolidine hits 8–10 demonstrated that 'activity could be improved with suitable groups (F, Cl > H)' at the 2-position of the N1-phenyl ring, confirming the ortho-substituent effect observed across this fragment series [1]. The 2-fluoro analog (compound 9) shows an IC₅₀ of 11 ± 9 μM, indicating that 2-Cl and 2-F both enhance activity relative to H, but with overlapping confidence intervals precluding definitive rank-ordering between the two halogens at this sample size [1].
| Evidence Dimension | Notum carboxylesterase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 19 ± 14 μM (compound 10, 1-(2-chlorophenyl)pyrrolidine-3-carboxylic acid, racemic) |
| Comparator Or Baseline | IC₅₀ = 48 ± 31 μM (compound 8, 1-phenylpyrrolidine-3-carboxylic acid, unsubstituted); IC₅₀ = 11 ± 9 μM (compound 9, 1-(2-fluorophenyl)pyrrolidine-3-carboxylic acid) |
| Quantified Difference | ~2.5-fold improvement over unsubstituted phenyl; not statistically distinguishable from 2-F at n = 5–10 |
| Conditions | Biochemical fluorescence assay using recombinant human Notum(81-451 Cys330Ser), OPTS (trisodium 8-octanoyloxypyrene-1,3,6-trisulfonate) as substrate, 40 min incubation, 10-point concentration-response curves up to 100 μM, n = 5–10 replicates |
Why This Matters
This establishes that the 2-chloro substituent is not inert; its presence is necessary for achieving the activity level observed, and procurement of the unsubstituted analog would result in a >2-fold loss of Notum inhibitory potency in this assay system.
- [1] Mahy, W.; Patel, M.; Steadman, D.; Woodward, H.L.; Atkinson, B.N.; Svensson, F.; Willis, N.J.; Flint, A.; Papatheodorou, D.; Zhao, Y.; Vecchia, L.; Ruza, R.R.; Hillier, J.; Frew, S.; Monaghan, A.; Costa, A.; Bictash, M.; Walter, M.W.; Jones, E.Y.; Fish, P.V. J. Med. Chem. 2020, 63 (17), 9464–9483. Table 4 and Figure 3. View Source
